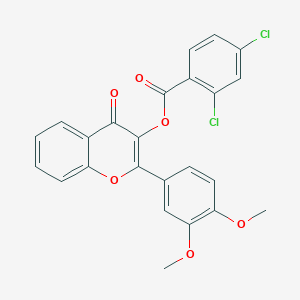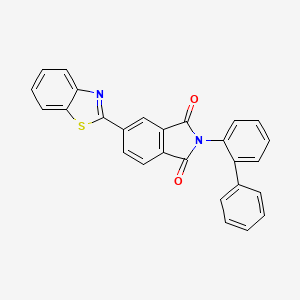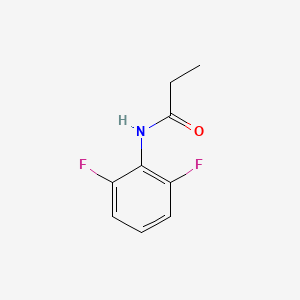![molecular formula C18H14BrCl2NO4 B4573662 2-(4-bromophenyl)-2-oxoethyl 4-[(2,5-dichlorophenyl)amino]-4-oxobutanoate CAS No. 331269-88-6](/img/structure/B4573662.png)
2-(4-bromophenyl)-2-oxoethyl 4-[(2,5-dichlorophenyl)amino]-4-oxobutanoate
Overview
Description
2-(4-bromophenyl)-2-oxoethyl 4-[(2,5-dichlorophenyl)amino]-4-oxobutanoate is a synthetic organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique chemical structure, which includes bromine, chlorine, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-2-oxoethyl 4-[(2,5-dichlorophenyl)amino]-4-oxobutanoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-bromophenyl acetic acid: This can be achieved through the bromination of phenyl acetic acid using bromine in the presence of a catalyst.
Formation of 2-(4-bromophenyl)-2-oxoethyl ester: The 4-bromophenyl acetic acid is then esterified using an alcohol, such as ethanol, in the presence of an acid catalyst.
Amination with 2,5-dichloroaniline: The ester is reacted with 2,5-dichloroaniline in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-2-oxoethyl 4-[(2,5-dichlorophenyl)amino]-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
2-(4-bromophenyl)-2-oxoethyl 4-[(2,5-dichlorophenyl)amino]-4-oxobutanoate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development.
Biological Studies: Researchers investigate the compound’s effects on various biological systems, including its antimicrobial and antifungal properties.
Chemical Biology: The compound is used as a tool in chemical biology to study the interactions between small molecules and biological macromolecules. This helps in understanding the mechanisms of action of potential drugs and identifying new therapeutic targets.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 4-[(2,5-dichlorophenyl)amino]-4-oxobutanoate involves its interaction with specific molecular targets in cells. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell division, thereby preventing the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-(4-bromophenyl)-thiazol-2-amine: This compound shares the bromophenyl group and has been studied for its antimicrobial and anticancer properties.
2-[2-(2,6-dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones: These compounds also contain dichlorophenyl groups and have shown potential in antibacterial research.
Uniqueness
2-(4-bromophenyl)-2-oxoethyl 4-[(2,5-dichlorophenyl)amino]-4-oxobutanoate is unique due to its specific combination of bromine, chlorine, and phenyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 4-(2,5-dichloroanilino)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrCl2NO4/c19-12-3-1-11(2-4-12)16(23)10-26-18(25)8-7-17(24)22-15-9-13(20)5-6-14(15)21/h1-6,9H,7-8,10H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEWKBKXVAOIHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)COC(=O)CCC(=O)NC2=C(C=CC(=C2)Cl)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrCl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901147315 | |
| Record name | 2-(4-Bromophenyl)-2-oxoethyl 4-[(2,5-dichlorophenyl)amino]-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901147315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
331269-88-6 | |
| Record name | 2-(4-Bromophenyl)-2-oxoethyl 4-[(2,5-dichlorophenyl)amino]-4-oxobutanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=331269-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Bromophenyl)-2-oxoethyl 4-[(2,5-dichlorophenyl)amino]-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901147315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1H-indol-3-yl)ethyl]-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4573584.png)
![2-({N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl}amino)-N-(propan-2-yl)benzamide](/img/structure/B4573594.png)
![(5E)-1-(4-ethoxyphenyl)-5-[(5-phenylsulfanylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4573598.png)
![2-{[4-ALLYL-5-(4,5-DIMETHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(3-METHYLPHENYL)ACETAMIDE](/img/structure/B4573603.png)


![1-(2-methoxybenzoyl)-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B4573626.png)
![N-{[1-(3-ethoxy-4-methoxybenzyl)-3-piperidinyl]methyl}-4-fluorobenzamide](/img/structure/B4573634.png)
![3-{[5-CARBAMOYL-3-(ETHOXYCARBONYL)-4-METHYLTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID](/img/structure/B4573637.png)
![3-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4573646.png)
![N~1~-[3-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)PROPYL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE](/img/structure/B4573667.png)

![N-[2-(cyclohexylsulfanyl)ethyl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B4573683.png)
![N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-4-BROMOTHIOPHENE-2-CARBOXAMIDE](/img/structure/B4573687.png)
